2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide
CAS No.: 303102-67-2
Cat. No.: VC15682641
Molecular Formula: C20H21N5O3S
Molecular Weight: 411.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303102-67-2 |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 411.5 g/mol |
| IUPAC Name | 2-[[4-ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2-hydroxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C20H21N5O3S/c1-3-25-19(14-8-10-16(28-2)11-9-14)23-24-20(25)29-13-18(27)22-21-12-15-6-4-5-7-17(15)26/h4-12,26H,3,13H2,1-2H3,(H,22,27)/b21-12+ |
| Standard InChI Key | SVSQJHNTDSQWGA-CIAFOILYSA-N |
| Isomeric SMILES | CCN1C(=NN=C1SCC(=O)N/N=C/C2=CC=CC=C2O)C3=CC=C(C=C3)OC |
| Canonical SMILES | CCN1C(=NN=C1SCC(=O)NN=CC2=CC=CC=C2O)C3=CC=C(C=C3)OC |
Introduction
The compound 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxyphenyl)methylidene]acetohydrazide is a complex organic molecule featuring a triazole ring, a sulfanyl group, and an acetohydrazide moiety. This compound is part of a broader class of triazole derivatives, which are often studied for their biological activities, including antifungal, antibacterial, and potential anticancer properties.
Synthesis Methods
The synthesis of triazole-based compounds generally involves multi-step organic reactions. These methods require careful control of reaction conditions to optimize yields and purity. Common steps include the formation of the triazole ring through cyclization reactions and subsequent modifications to introduce the sulfanyl and acetohydrazide groups.
Biological Activities
Compounds with triazole rings are known for their potential biological activities:
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Antifungal and Antibacterial Properties: The triazole moiety can interfere with fungal cell membrane synthesis, making these compounds effective against fungal infections. They may also exhibit antibacterial activity.
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Anticancer Potential: The acetohydrazide group may contribute to cytotoxic effects on certain cancer cell lines, although specific studies on this compound are not detailed in the available literature.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)ethylidene]acetohydrazide | Approximately C24H24N6O3S | Ethyl and methoxyphenyl substituents; potential antifungal and antibacterial properties |
| 2-{[4-methyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide | Similar structure with methyl substitution | Different lipophilicity compared to ethyl substitution |
| 2-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide | Chlorine substitution | Alters biological activity due to chlorine's electron-withdrawing effect |
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